4-Ketocyclophosphamide
CAS No.: 27046-19-1
VCID: VC21327011
Molecular Formula: C7H13Cl2N2O3P
Molecular Weight: 275.07 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
4-Ketocyclophosphamide is a nitrogen mustard compound, which is a class of organic compounds known for their alkylating properties. It is closely related to cyclophosphamide, a widely used chemotherapeutic agent, and serves as one of its metabolites. The compound has been studied extensively for its chemical properties, biological effects, and analytical methods for detection. Metabolism and Tissue Distribution
Analytical Methods for DetectionDetection of 4-ketocyclophosphamide in biological samples, such as urine, is crucial for monitoring exposure to cyclophosphamide. Analytical methods include gas chromatography and mass spectrometry, which can quantify the compound with high accuracy .
Recovery StudiesRecovery studies have shown that 4-ketocyclophosphamide can be accurately detected in urine samples with recoveries ranging from 97% to 105% across different concentrations .
Research Findings and ImplicationsResearch on 4-ketocyclophosphamide highlights its role as a metabolite of cyclophosphamide and its potential impact on biological systems. Studies have explored its effects on mouse limb development, indicating that both cyclophosphamide and its metabolites can influence developmental processes . Future DirectionsFurther investigation into the metabolic pathways and biological effects of 4-ketocyclophosphamide could provide insights into optimizing chemotherapy regimens and minimizing side effects. Additionally, understanding its tautomerism and analytical challenges can improve detection methods for monitoring exposure in healthcare settings. |
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CAS No. | 27046-19-1 | ||||||||||||||||||
Product Name | 4-Ketocyclophosphamide | ||||||||||||||||||
Molecular Formula | C7H13Cl2N2O3P | ||||||||||||||||||
Molecular Weight | 275.07 g/mol | ||||||||||||||||||
IUPAC Name | 2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-one | ||||||||||||||||||
Standard InChI | InChI=1S/C7H13Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h1-6H2,(H,10,12,13) | ||||||||||||||||||
Standard InChIKey | VBMZHOCORXMDJU-UHFFFAOYSA-N | ||||||||||||||||||
SMILES | C1COP(=O)(NC1=O)N(CCCl)CCCl | ||||||||||||||||||
Canonical SMILES | C1COP(=O)(NC1=O)N(CCCl)CCCl | ||||||||||||||||||
Appearance | White Solid | ||||||||||||||||||
Melting Point | 139-141°C | ||||||||||||||||||
Purity | > 95% | ||||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||||
Synonyms | 2-[Bis(2-chloroethyl)amino]tetrahydro-4H-1,3,2-oxazaphosphorin-4-one 2-Oxide; 4-Ketocyclophosphamide; Asta 5160; NSC 139488 | ||||||||||||||||||
PubChem Compound | 33676 | ||||||||||||||||||
Last Modified | Aug 15 2023 |
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